Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2173115-80-3
VCID: VC2898067
InChI: InChI=1S/C15H13FN4O2/c1-8-12(15(21)22-2)13(17)11-7-18-20(14(11)19-8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H2,17,19)
SMILES: CC1=C(C(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N)C(=O)OC
Molecular Formula: C15H13FN4O2
Molecular Weight: 300.29 g/mol

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS No.: 2173115-80-3

Cat. No.: VC2898067

Molecular Formula: C15H13FN4O2

Molecular Weight: 300.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate - 2173115-80-3

Specification

CAS No. 2173115-80-3
Molecular Formula C15H13FN4O2
Molecular Weight 300.29 g/mol
IUPAC Name methyl 4-amino-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C15H13FN4O2/c1-8-12(15(21)22-2)13(17)11-7-18-20(14(11)19-8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H2,17,19)
Standard InChI Key PQNIKNOQLROMEA-UHFFFAOYSA-N
SMILES CC1=C(C(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N)C(=O)OC
Canonical SMILES CC1=C(C(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is characterized by a heterocyclic pyrazolo[3,4-b]pyridine core structure with several functional groups that contribute to its biological activity. The compound features a pyrazole ring fused with a pyridine ring, creating the foundation for its unique chemical properties and biological interactions.

Physical and Chemical Properties

The compound is identified by specific chemical identifiers and physical characteristics that are essential for its study and application in research contexts. These properties are summarized in the following table:

PropertyValue
CAS Number2173115-80-3
Molecular FormulaC15H13FN4O2
Molecular Weight300.29 g/mol
Physical AppearanceCrystalline solid (presumed based on similar compounds)
Research StatusFor research use only. Not for human or veterinary use

This compound contains several key functional groups, including an amino group at position 4, a methyl ester group at position 5, a methyl group at position 6, and a 4-fluorophenyl group attached to the nitrogen at position 1 of the pyrazole ring. These structural features contribute significantly to the compound's biological activity profile and chemical reactivity.

Structural Analysis

The structure of Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate consists of a bicyclic pyrazolo[3,4-b]pyridine core. The pyrazole ring is fused with a pyridine ring, creating a planar heterocyclic system. The amino group at position 4 and the methyl ester group at position 5 are positioned on the pyridine ring, while the 4-fluorophenyl group is attached to the N1 position of the pyrazole ring.

This specific arrangement of functional groups creates a unique three-dimensional configuration that enables selective binding to target proteins, particularly tropomyosin receptor kinases. The fluorine atom on the phenyl ring enhances metabolic stability and improves binding affinity through electron-withdrawing effects and potential halogen bonding interactions with target proteins.

Synthesis and Purification Methods

The preparation of Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate requires sophisticated synthetic approaches to achieve high purity and yield. Understanding these methods is crucial for researchers seeking to produce or work with this compound.

Synthetic Pathways

The synthesis of Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions using high-purity reagents under controlled conditions. While the specific synthesis protocol for this exact compound isn't fully detailed in the available literature, the synthesis likely follows pathways similar to those used for related pyrazolo[3,4-b]pyridine derivatives.

The general synthetic approach may include:

  • Formation of the pyrazole core through condensation reactions

  • Construction of the pyridine ring through cyclization processes

  • Introduction of the 4-fluorophenyl group through coupling reactions

  • Sequential functionalization to incorporate the amino group and methyl ester moieties

  • Protecting group strategies to ensure regioselectivity

Industrial production of this compound optimizes reaction conditions to enhance yield and purity, using controlled temperature and pressure conditions throughout the synthetic process.

Purification Techniques

The purification of Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is critical for obtaining a high-purity product suitable for research applications. The purification process typically involves:

  • Recrystallization from appropriate solvents to remove impurities

  • Column chromatography techniques for isolation of the target compound

  • Analytical verification of purity through methods such as HPLC, NMR, and mass spectrometry

The purification methods are selected based on the specific impurity profile generated during the synthesis, with the goal of achieving research-grade purity levels.

Biological Activity and Mechanism of Action

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate demonstrates significant biological activity that makes it relevant for pharmaceutical research, particularly in oncology.

TRK Inhibition Mechanism

The compound functions primarily as an inhibitor of tropomyosin receptor kinases (TRKs), which are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. TRKs are often dysregulated in various cancers, making them important targets for anticancer therapies.

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits notable binding affinity towards TRK receptors, as confirmed through molecular docking studies. The interaction mechanism involves:

These interactions stabilize the compound-receptor complex and prevent ATP binding, thereby inhibiting the phosphorylation and activation of downstream signaling pathways.

Anticancer Properties

The compound has demonstrated selective cytotoxicity against various cancer cell lines, including Km-12 and MCF-7 cells. This selective toxicity is attributed to its ability to inhibit TRK-mediated signaling pathways that are essential for cancer cell proliferation and survival.

The anticancer mechanism involves:

  • Binding to the ATP-binding site of TRKs

  • Preventing phosphorylation and activation of downstream effectors

  • Disrupting signaling cascades involved in cell proliferation

  • Inducing cell cycle arrest and potentially apoptosis in cancer cells

The selectivity of the compound for cancer cells over normal cells makes it a promising candidate for targeted cancer therapy development.

Structure-Activity Relationships

Understanding the relationship between the structural features of Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its biological activity provides valuable insights for drug design and optimization.

Functional Group Contributions

  • The pyrazolo[3,4-b]pyridine core serves as the scaffold that positions other functional groups in optimal orientation for receptor binding

  • The 4-amino group is critical for hydrogen bonding interactions with target proteins

  • The 4-fluorophenyl substituent enhances binding affinity and metabolic stability

  • The methyl ester group at position 5 contributes to the compound's physicochemical properties and binding characteristics

  • The methyl group at position 6 influences the electronic distribution and conformation of the molecule

Comparison with Related Compounds

Several related compounds within the pyrazolo[3,4-b]pyridine class have been synthesized and studied. For example, the ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate differs in having an ethyl ester instead of a methyl ester and the fluorine in position 3 rather than 4 on the phenyl ring. Another related compound is methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, which has the carboxylate group at position 4 instead of position 5 and lacks the amino group.

These structural variations result in different biological activity profiles, highlighting the importance of precise structural design in achieving desired therapeutic effects. The specific positioning of functional groups in Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate appears optimized for TRK inhibition compared to many of its structural analogs.

Research Applications and Future Directions

The unique properties of Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate make it valuable for various research applications, particularly in medicinal chemistry and drug development.

Current Research Applications

This compound is primarily used in cancer research, serving as:

  • A lead compound for the development of novel TRK inhibitors

  • A tool for studying TRK-mediated signaling pathways in cancer cells

  • A reference standard for evaluating the activity of related compounds

  • A starting material for the synthesis of more complex derivatives with enhanced properties

Researchers are investigating its potential in treating cancers that exhibit aberrant TRK signaling, including certain types of colorectal, breast, and lung cancers. The compound's selective cytotoxicity against cancer cell lines makes it a valuable tool for understanding cancer cell biology and developing targeted therapies.

Future Research Directions

Several promising research directions for Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate include:

  • Development of improved derivatives with enhanced pharmacokinetic properties

  • Investigation of combination therapies with other anticancer agents

  • Exploration of activity against additional cancer types and other diseases involving TRK signaling

  • Structure-based design of new analogs with improved selectivity profiles

  • Development of drug delivery systems to enhance bioavailability and tissue targeting

Further research into the pharmacokinetic and pharmacodynamic properties of this compound will be essential for advancing its potential therapeutic applications.

Synthesis Optimization and Scale-up Considerations

For practical application in research and potential therapeutic development, efficient synthesis methods must be established for Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Reaction Optimization Strategies

The synthesis of complex heterocyclic compounds like Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate often requires optimization of reaction conditions to improve yield and reduce formation of byproducts. Key optimization strategies include:

  • Screening of catalysts and reaction conditions to enhance selectivity

  • Temperature and pressure control to minimize side reactions

  • Solvent selection to improve solubility and reaction rates

  • Exploration of alternative reagents that offer improved safety or environmental profiles

  • Process monitoring techniques to track reaction progress and identify critical parameters

Scalability Considerations

Transitioning from laboratory-scale synthesis to larger-scale production presents challenges that must be addressed through careful process development:

  • Evaluation of heat transfer and mixing in larger reaction vessels

  • Assessment of safety hazards associated with scaling exothermic reactions

  • Development of continuous flow processes for problematic reaction steps

  • Implementation of in-process controls to ensure consistent quality

  • Consideration of green chemistry principles to minimize environmental impact

Addressing these considerations is essential for ensuring the reliable supply of high-quality material for research and potential clinical applications.

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